2-ナフチルメタクリレート

概要

説明

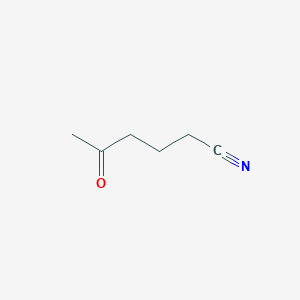

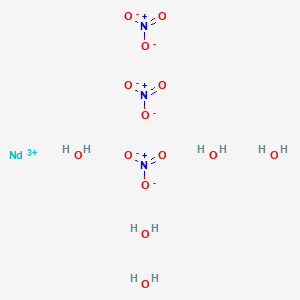

2-Naphthyl methacrylate: is an organic compound with the molecular formula C14H12O2 . It is a derivative of methacrylic acid and naphthalene, where the methacrylate group is esterified with the 2-position of the naphthalene ring. This compound is known for its applications in polymer chemistry, particularly in the synthesis of fluorescent polymers.

科学的研究の応用

2-Naphthyl methacrylate is utilized in various scientific research applications:

Polymer Chemistry: Used as a monomer in the synthesis of fluorescent polymers, which have applications in optoelectronics and as scintillators.

Material Science: Incorporated into materials that require specific optical properties, such as light-emitting diodes (LEDs) and display technologies.

Biological Research: Investigated for its potential use in bioimaging and as a fluorescent probe due to its aromatic structure and fluorescence properties.

Industrial Applications: Employed in the production of specialty polymers and coatings that require enhanced durability and specific optical characteristics.

作用機序

Target of Action

2-Naphthyl methacrylate is a fluorescent monomer . It is primarily used in the field of proteomics research

Mode of Action

The mode of action of 2-Naphthyl methacrylate is largely based on its chemical properties. As a methacrylate, it can undergo polymerization, a process where molecules join together to form a polymer chain. This property is often exploited in the creation of various polymeric materials .

Biochemical Pathways

Its polymerization process can be initiated by ultraviolet (uv) and visible light (vl) irradiation .

Result of Action

The primary result of 2-Naphthyl methacrylate’s action is the formation of polymeric materials. For example, it has been used in the synthesis of poly(2-naphthyl methacrylate), a fluorescent polymer . This polymer has potential applications in the creation of highly efficient plastic scintillators, which are fluorescent polymers able to emit light when exposed to ionizing radiations .

Action Environment

The action of 2-Naphthyl methacrylate can be influenced by environmental factors such as temperature and light. For instance, its polymerization process can be initiated by UV and VL irradiation . Additionally, the decomposition of poly(2-naphthyl methacrylate) occurs in the range of 216–314 °C .

生化学分析

Biochemical Properties

It is known to be a fluorescent monomer , suggesting that it may interact with certain enzymes, proteins, and other biomolecules in a way that influences fluorescence.

Cellular Effects

Given its fluorescent properties , it may be used as a probe in cellular imaging studies to visualize certain cellular processes.

Molecular Mechanism

As a fluorescent monomer , it may interact with biomolecules in a way that affects fluorescence, but the specifics of these interactions, including any potential effects on enzyme activity or gene expression, are not currently known.

Temporal Effects in Laboratory Settings

It is known to be a solid at room temperature with a melting point of 62-64 °C . It undergoes decomposition in the range of 216–314 °C, with a 22% weight loss .

Metabolic Pathways

It is known that naphthalene and substituted naphthalenes can be degraded by various bacterial species .

Transport and Distribution

Given its fluorescent properties , it may be possible to track its distribution using fluorescence microscopy techniques.

Subcellular Localization

Given its fluorescent properties , it may be used as a probe to study the localization of other molecules within cells.

準備方法

Synthetic Routes and Reaction Conditions: 2-Naphthyl methacrylate can be synthesized through the esterification of methacryloyl chloride with 2-naphthol. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions often involve the use of an inert solvent like tetrahydrofuran (THF) and are conducted under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of 2-Naphthyl methacrylate may involve a continuous flow process to enhance efficiency and yield. The reaction mixture is typically heated to a specific temperature to ensure complete conversion of the reactants. The product is then purified through distillation or recrystallization to obtain a high-purity compound.

化学反応の分析

Types of Reactions:

Polymerization: 2-Naphthyl methacrylate undergoes free radical polymerization to form poly(2-naphthyl methacrylate). This reaction is initiated by radical initiators such as benzoyl peroxide.

Substitution Reactions: The naphthyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

Polymerization: Benzoyl peroxide as an initiator, conducted under inert atmosphere and controlled temperature.

Substitution: Electrophiles such as halogens or nitro groups, typically in the presence of a Lewis acid catalyst.

Major Products:

Poly(2-naphthyl methacrylate):

Functionalized Derivatives: Compounds with additional functional groups introduced through substitution reactions.

類似化合物との比較

Phenyl methacrylate: Similar in structure but with a phenyl group instead of a naphthyl group.

Benzyl methacrylate: Contains a benzyl group, offering different reactivity and properties.

1-Pyrenemethyl methacrylate: Features a pyrene group, known for its strong fluorescence.

Uniqueness of 2-Naphthyl Methacrylate: 2-Naphthyl methacrylate is unique due to its naphthyl group, which provides enhanced fluorescence and aromatic stability compared to phenyl and benzyl derivatives. This makes it particularly valuable in applications requiring strong fluorescence and stability, such as in optoelectronic devices and bioimaging.

特性

IUPAC Name |

naphthalen-2-yl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-10(2)14(15)16-13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXOYJPWMGYDJNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28702-85-4 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-naphthalenyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28702-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40146693 | |

| Record name | 2-Naphthyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40146693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10475-46-4 | |

| Record name | 2-Naphthyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10475-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010475464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40146693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-naphthyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.867 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the solvent choice affect the polymerization of 2-naphthyl methacrylate?

A1: The solvent plays a crucial role in the radical polymerization of 2-NM. Studies have shown that solvents with higher dielectric constants, such as acetone and acetonitrile, lead to poly(2-naphthyl methacrylate)s with higher isotactic triad content compared to solvents with lower dielectric constants [, , ]. This is attributed to the influence of the solvent on the association and dissociation of monomer molecules, affecting the polymerization kinetics and polymer tacticity [, , ].

Q2: Can you explain the role of intermolecular interactions in the polymerization of 2-NM?

A2: Intermolecular interactions significantly influence the polymerization of 2-NM. For instance, 2-NM forms donor-acceptor associates, as revealed by 1H NMR spectroscopy [, , ]. The strength of these interactions, influenced by the solvent's polarity and hydrogen bonding capability, directly impacts the reactivity ratios of 2-NM in copolymerization reactions with other monomers like acrylonitrile and monomethyl itaconate [, , ].

Q3: How does the polymerization of 2-NM compare to other methacrylates like methyl methacrylate?

A3: While both undergo radical polymerization, 2-NM exhibits greater sensitivity to the polymerization medium compared to methyl methacrylate []. This is attributed to the presence of the aromatic naphthyl ring in 2-NM, leading to stronger intermolecular interactions and solvent-dependent associations [].

Q4: What is the significance of the geometric structure of poly(decahydro-2-naphthyl methacrylate)s?

A4: Different geometric isomers of decahydro-2-naphthol lead to poly(decahydro-2-naphthyl methacrylate)s with varying side-group dynamics, significantly impacting the polymer's thermal and mechanical properties, particularly the glass transition temperature (Tg) []. This highlights the potential of tailoring polymer properties by controlling the isomeric composition of the monomer.

Q5: How do poly(2-naphthyl methacrylate)s interact with electron acceptors?

A5: The naphthyl group in poly(2-naphthyl methacrylate) acts as an electron donor, readily forming charge-transfer complexes with electron acceptors like tetracyanoethylene [, ]. This interaction influences the structure formation from solution and impacts the polymer's optical and electronic properties [, ].

Q6: Can you describe the fluorescence properties of 2-naphthyl methacrylate-containing polymers?

A6: Incorporating 2-NM into copolymers introduces fluorescence properties, making them suitable for applications like fluorescent probes and sensors. For instance, poly(styrene-co-methacrylic acid-co-2-naphthyl methacrylate)/Fe3O4 composite particles exhibit fluorescence due to the presence of 2-NM units []. Additionally, the fluorescence of 2-NM copolymers can be utilized to study energy migration and transfer processes within the polymer chain [].

Q7: What role does 2-naphthyl methacrylate play in the development of electron beam resists?

A7: Terpolymers of methyl methacrylate, methacrylic acid, and 2-NM have been explored as potential electron beam resists []. The incorporation of 2-NM influences the polymer's molecular weight, sensitivity to radiation, and potential for pattern formation, crucial factors for resist applications [].

Q8: How is 2-naphthyl methacrylate employed in membrane technology?

A8: 2-NM plays a key role in creating stimuli-responsive membranes for biorelated applications []. Grafting poly[2-(N,N-dimethylamino)ethyl methacrylate] (PDMAEMA) chains onto poly(vinylidene fluoride) (PVDF) via 2-NM enables the fabrication of porous microfiltration membranes with pH- and thermo-responsive permeability []. Additionally, these membranes can be further functionalized with 2-NM to introduce fluorescence or other desired properties [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Icosyl-9-phosphabicyclo[4.2.1]nonane](/img/structure/B84456.png)